6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Description
This compound is a tetra-substituted oxane derivative with a complex substitution pattern. Its structure includes three benzyl ether (phenylmethoxy) groups at positions 2, 4, and 5, a 4-methoxyphenoxy group at position 6, and a hydroxyl group at position 3. The molecular formula is C₃₄H₃₆O₇, with a molecular weight of 556.65 g/mol . It is typically synthesized as a protected carbohydrate intermediate, often used in glycosylation reactions or as a precursor for bioactive molecules. The benzyl ether groups enhance solubility in organic solvents (e.g., dichloromethane, methanol) while the hydroxyl group provides a site for further functionalization.
Properties
IUPAC Name |
6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)32(38-22-26-13-7-3-8-14-26)31(35)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXCUPOCGKUOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxane Ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of Methoxy and Phenylmethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and phenylmethoxy reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: For efficient isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Affecting biochemical pathways through specific interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heavily benzylated carbohydrate derivatives. Below is a comparative analysis with structurally related molecules:
Key Differences and Trends
Molecular Weight and Solubility: Increasing benzyl ether groups (e.g., Gal[236Bn]β(1-4)Glc[236Bn]-β-MP) correlate with higher molecular weight (>900 g/mol) and reduced solubility in polar solvents . The target compound (556.65 g/mol) balances hydrophobicity with moderate organic solubility. Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside, with fewer substituents, is more soluble in methanol and chloroform .
Stereochemical Impact :
- The stereochemistry of hydroxyl and benzyloxy groups (e.g., vs. target compound) influences reactivity in glycosylation reactions. For example, axial vs. equatorial substituents alter transition-state stability in nucleophilic substitutions .
Synthetic Utility: The target compound’s hydroxyl group at position 3 allows selective deprotection or functionalization, a feature absent in fully benzylated analogs like Gal[236Bn]β(1-4)Glc[236Bn]-β-MP . Methyl glycosides (e.g., ) are often used as stable intermediates, whereas the target compound’s methoxyphenoxy group may enhance electron-donating properties in photochemical applications .
Stability and Storage: Benzyl-protected compounds generally require inert storage conditions (e.g., freezing for Gal[236Bn]β(1-4)Glc[236Bn]-β-MP) to prevent hydrolysis .
Biological Activity
6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol is a complex organic compound with potential therapeutic applications. Its structure includes multiple phenolic groups, which are known to contribute to various biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 556.6 g/mol. It features a unique oxane ring structure that may influence its biological activity. The presence of multiple methoxy and phenyl groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.6 g/mol |
| Purity | ≥ 95% |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that phenolic compounds can enhance cellular antioxidant defenses, potentially mitigating damage in various disease states.
Anticancer Properties
Preliminary studies suggest that 6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol may possess anticancer activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism is still under investigation but may involve modulation of key signaling pathways such as MAPK and PI3K/Akt.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines. Research has shown that similar phenolic compounds can downregulate the expression of TNF-α and IL-6 in macrophages, suggesting a possible therapeutic role in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Cell Cycle Modulation : The compound appears to interfere with cell cycle regulators, leading to cell cycle arrest in cancer cells.
- Cytokine Regulation : By modulating the expression of inflammatory mediators, the compound may help alleviate symptoms in conditions characterized by chronic inflammation.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers (caspase activation).
- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
